

Evobrutinib phase 3 clinical trial results

evolutionRMS

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Compound Focus: Evobrutinib

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EvolutionRMS Trials: Efficacy and Safety Results

Outcome Measure	Evobrutinib (45 mg twice daily)	Teriflunomide (14 mg once daily)	Result
Primary Efficacy: Annualized Relapse Rate (ARR) [1]			
• evolutionRMS1	0.15	0.14	Not Superior (adjusted RR 1.02)
• evolutionRMS2	0.11	0.11	Not Superior (adjusted RR 1.00)
Key Secondary Efficacy [2]			
• Disability Progression	Similar to teriflunomide	Similar to evobrutinib	Not Superior
• Number of New MRI Lesions	Similar to teriflunomide	Similar to evobrutinib	Not Superior

Outcome Measure	Evobrutinib (45 mg twice daily)	Teriflunomide (14 mg once daily)	Result
Safety: Treatment-Emergent Adverse Events (TEAEs) [1]			
• Overall TEAEs	85.6%	87.2%	Comparable
• Serious TEAEs	7.5%	5.6%	Higher with Evobrutinib
• Liver Enzyme Elevations (≥5x ULN)	5.0%	<1%	Higher with Evobrutinib

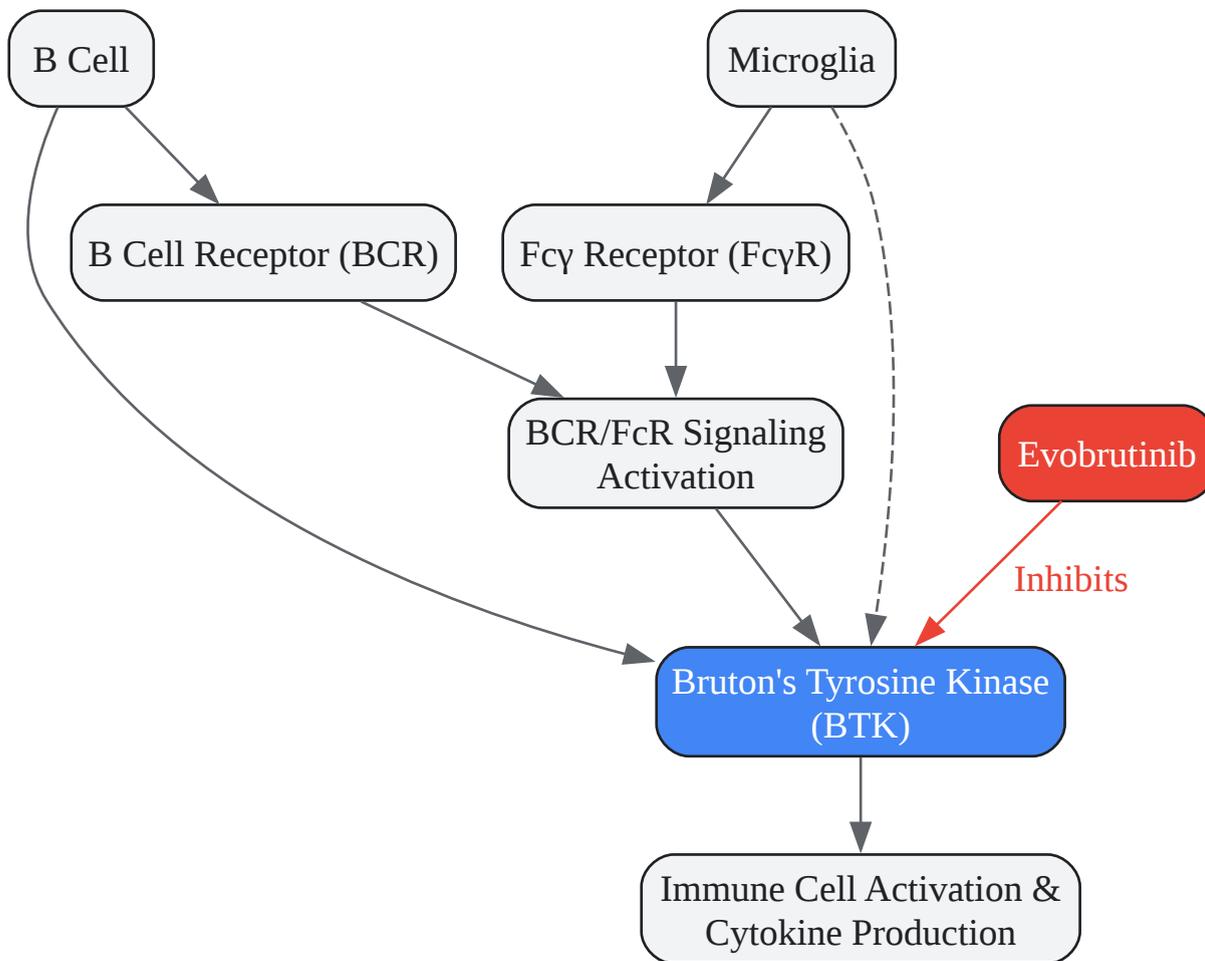
Experimental Protocol Overview

The evolutionRMS trials were designed as high-quality, pivotal Phase 3 studies.

- **Trial Design:** Two multicenter, randomized, double-blind, double-dummy, **active-controlled** trials [1].
- **Participants:** 2,290 adults (aged 18-55) with relapsing multiple sclerosis (RMS), including relapsing-remitting MS and active secondary progressive MS. Participants had an Expanded Disability Status Scale (EDSS) score of 0.0 to 5.5 [1].
- **Intervention & Comparator:** Patients were randomized 1:1 to receive either oral **evobrutinib (45 mg twice daily)** or oral **teriflunomide (14 mg once daily)**. The use of an active comparator and double-dummy design ensured blinding [1].
- **Treatment Duration:** The planned treatment and follow-up period was up to 156 weeks [1].
- **Primary Endpoint: Annualized Relapse Rate (ARR)** over the study period, with relapses adjudicated by a blinded committee [1].
- **Key Secondary Endpoints:** Included 3- and 6-month confirmed disability progression, number of new or enlarging T2 lesions on MRI, and safety/tolerability [2] [1].

BTK Inhibition and Evobrutinib's Mechanism of Action

Evobrutinib is an oral, central nervous system (CNS)-penetrant, covalent Bruton's tyrosine kinase (BTK) inhibitor [3]. Its mechanism targets specific immune cells involved in multiple sclerosis pathology.



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As the diagram shows, **Evobrutinib** works by:

- **Targeting B Cells and Microglia:** BTK is a key signaling molecule in B cells and myeloid cells like microglia, but not in T cells [4] [3].
- **Inhibiting Hyperactive Signaling:** By covalently binding to BTK, **evobrutinib** inhibits B cell receptor and Fc receptor signaling pathways. This reduces the activation and production of pro-inflammatory cytokines by these cells [3].
- **Potential CNS Action:** As a CNS-penetrant inhibitor, it was hypothesized that **evobrutinib** could impact compartmentalized inflammation within the brain and spinal cord, potentially addressing the "smoldering" disease activity in MS [4].

Interpretation of the Clinical Data

The evolutionRMS results highlight a significant disconnect between early-phase promise and Phase 3 outcomes.

- **Efficacy Gap:** Despite strong Phase 2 results showing a significant reduction in gadolinium-enhancing lesions [4], **evobrutinib** could not outperform a standard-of-care therapy (teriflunomide) in controlling relapses in a larger, longer-duration trial [5] [1].
- **Safety Concerns:** The significantly higher incidence of liver enzyme elevations (with some cases meeting Hy's law criteria) presented an unfavorable risk-benefit profile [1].
- **Consideration for Other BTK Inhibitors:** It is worth noting that another BTK inhibitor, **tolebrutinib**, has shown a positive effect on reducing disability progression in non-relapsing secondary progressive MS (SPMS) in the Phase 3 HERCULES trial [4]. This suggests that the class may still hold promise, particularly for progressive forms of the disease.

In summary, the totality of evidence from the evolutionRMS program indicates that **evobrutinib** is not a viable treatment option for relapsing multiple sclerosis.

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Address: Ontario, CA 91761, United States

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Web: www.smolecule.com